REACTION_CXSMILES
|
[OH-].[K+].[O:3]1[C:7]2=[N:8][C:9]([C:17]([O:19]CC)=[O:18])=[C:10]([C:12]([O:14]CC)=[O:13])[CH:11]=[C:6]2[CH:5]=[CH:4]1.CC(C)=O>O.C(O)C>[O:3]1[C:7]2=[N:8][C:9]([C:17]([OH:19])=[O:18])=[C:10]([C:12]([OH:14])=[O:13])[CH:11]=[C:6]2[CH:5]=[CH:4]1 |f:0.1|
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
diethyl furo[2,3-b]pyridine-5,6-dicarboxylate
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
O1C=CC=2C1=NC(=C(C2)C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
treated with hydrogen chloride
|
Type
|
CUSTOM
|
Details
|
Crystallization of the isolated solids from an ethyl acetate-acetone mixture
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=2C1=NC(=C(C2)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |